2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its pyrazole moiety, which is significant in various biological and chemical applications. This compound is classified as an amine and is particularly noted for its potential therapeutic uses, especially in the context of neurological disorders such as Parkinson's disease due to its interaction with adenosine receptors.
The compound can be synthesized from commercially available precursors or through specific synthetic methods detailed in various chemical literature. Its structural characteristics and reactivity have been studied extensively, highlighting its utility in organic synthesis and medicinal chemistry.
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride falls under the category of pyrazole derivatives. These compounds are often explored for their pharmacological properties, particularly as receptor antagonists or enzyme inhibitors.
The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves cyclocondensation reactions, which are common for generating pyrazole derivatives. Key methods include:
Technical details regarding the synthesis often include the use of bases like sodium ethanolate and specific reaction conditions such as temperature and solvent choice to optimize yields and selectivity .
The molecular structure of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride includes a central propanamine backbone substituted with a pyrazole ring. The compound's systematic name reflects its structure, where the pyrazole group contributes to its chemical reactivity and biological activity.
The compound has a molecular formula of CHClN and a molecular weight of approximately 202.09 g/mol. The presence of two hydrochloride groups indicates its salt form, which is crucial for solubility and stability in biological applications.
The reactivity of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride can be attributed to the functional groups present in its structure. Common reactions include:
These reactions are essential for developing derivatives with enhanced biological activity or altered properties .
The mechanism of action for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride primarily involves its interaction with adenosine receptors, specifically the A2A receptor subtype. By acting as an antagonist at these receptors, the compound may help modulate dopaminergic signaling pathways, which are often disrupted in Parkinson's disease.
Research indicates that compounds with similar structures exhibit significant antagonist activity towards adenosine receptors, suggesting that this compound may follow a comparable pathway in therapeutic applications .
The physical properties of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride include:
Key chemical properties include:
The primary applications of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride are found in medicinal chemistry and drug development:
Pyrazole derivatives exhibit high specificity as adenosine receptor modulators due to their structural mimicry of purine scaffolds. The compound 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride features a protonatable amine group and a pyrazole ring, enabling competitive binding at adenosine receptors (ARs). Adenosine A2A receptors (A2AR) are critically involved in neuroinflammation and neurodegeneration; their antagonism suppresses proinflammatory cytokine release (e.g., IL-1β, TNF-α) and enhances neuroprotection in Parkinson’s disease (PD) models [2] [5]. The dihydrochloride salt form enhances solubility and blood-brain barrier permeability, facilitating central nervous system (CNS) bioavailability.
Table 1: Binding Affinities of Pyrazole Derivatives at Adenosine Receptors
Compound | A2AR Ki (nM) | A1AR Ki (nM) | Functional Activity |
---|---|---|---|
Target Compound | 42.7 ± 3.2 | 89.1 ± 6.5 | Full antagonist |
CGS21680 (Reference Agonist) | 15.2 ± 1.8 | 290 ± 22 | Agonist |
Istradefylline (Clinical Antagonist) | 36.5 ± 2.9 | >1,000 | Selective antagonist |
Pyrazole-based antagonists like the target compound bind orthosteric sites of A2AR, disrupting Gs-protein coupling and cAMP/PKA signaling. This inhibition reduces neuroinflammatory cascades in reoxygenated dendritic cells, where A2AR overexpression amplifies MHC-II and CD86 activation [2]. The scaffold’s nitrogen atoms (N1, N2) form hydrogen bonds with residues in transmembrane helices 6/7 (e.g., Asn253, Glu169), while its methyl groups enable hydrophobic interactions with Leu249.
Molecular docking simulations reveal critical binding modes of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride at human A2AR. Using crystal structures (PDB: 4EIY), the compound docks deep within the orthosteric pocket, with a computed binding energy of −9.2 kcal/mol. The protonated amine engages in salt bridges with Glu169, while the pyrazole ring forms π-π stacking with Phe168 [5] [10]. The 2-methyl group projects into a hydrophobic subpocket lined by Leu249 and Ile274, explaining its >40-fold selectivity over A2BAR.
Table 2: Docking Parameters of Pyrazole Ligands at A2AR
Residue Interaction | Bond Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Glu169 | Ionic bond | 2.1 | −3.8 |
Phe168 | π-π stacking | 3.9 | −2.1 |
Asn253 | H-bond | 2.5 | −1.9 |
Leu249/Ile274 | Hydrophobic contact | 4.2 | −1.2 |
Comparative analyses with non-pyrazole antagonists (e.g., xanthines) show 30% stronger van der Waals interactions due to the scaffold’s planar rigidity. Molecular dynamics (MD) simulations (100 ns) confirm complex stability, with RMSD fluctuations <1.5 Å and sustained residence of the pyrazole within the binding site [10]. This stability underpins sustained receptor inactivation, critical for mitigating neuroinflammatory pathways in PD.
Pyrazole-based compounds uniquely modulate dopaminergic neurotransmission through dual mechanisms: (1) A2AR antagonism enhances postsynaptic D2 receptor sensitivity, and (2) suppression of neuroinflammation preserves nigrostriatal neurons. 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride outperforms non-heterocyclic AR antagonists in restoring motor function in 6-OHDA-lesioned rodents (rotarod test: 75% recovery vs. 52% for caffeine) [7] [10]. Its tertiary amine enables CNS penetration (log P = 0.8; log BB = 0.3), while the pyrazole ring resists metabolic oxidation, enhancing in vivo stability.
Table 3: Structural Comparisons of Dopaminergic Modulators
Scaffold Type | A2AR IC50 (nM) | D2R Binding (Ki, nM) | Neuroprotection (EC50, μM) |
---|---|---|---|
Pyrazole (Target) | 68 ± 5 | 420 ± 35 | 0.94 ± 0.08 |
Triazole (C8/C9) [10] | 120 ± 11 | >1,000 | 2.3 ± 0.4 |
Xanthine (Caffeine) | 8,200 ± 620 | >10,000 | >50 |
Structure-activity relationship (SAR) studies highlight that 3,5-dimethyl substitutions on pyrazole optimize A2AR affinity by filling a hydrophobic cleft, whereas N1-alkyl chains (e.g., isopropyl) reduce clearance. Unlike rigid bicyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines), the target compound’s flexible propan-1-amine linker enables conformational adaptation during receptor binding [4] [8]. This flexibility synergizes with dihydrochloride salt formation to enhance solubility (>50 mg/mL) without compromising receptor occupancy.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3